molecular formula C16H20N2O2S B2822686 2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide CAS No. 1234867-42-5

2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide

Cat. No. B2822686
M. Wt: 304.41
InChI Key: RHHUQGDXQOZUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide, also known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a commonly used reagent for the measurement of cell viability, proliferation, and cytotoxicity in vitro. MTT is a water-soluble compound that can easily penetrate cell membranes and be reduced by mitochondrial dehydrogenases to form a purple formazan product.

Scientific Research Applications

Anticancer Activities

The research on derivatives of acetamide compounds, such as 2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide, has shown significant advancements in anticancer applications. A study by Duran and Demirayak (2012) synthesized derivatives of this compound and tested their anticancer activities against various human tumor cell lines. They found that some of these compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, highlighting the potential of these derivatives in cancer treatment (Duran & Demirayak, 2012).

Antipsychotic Potential

Research into the antipsychotic properties of related acetamide derivatives has been conducted. For instance, Wise et al. (1987) studied compounds similar in structure and found one that exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a common mechanism in clinically available antipsychotic agents (Wise et al., 1987).

Herbicide Function

Chloroacetamides, which are structurally related to 2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide, have been used as herbicides. Weisshaar and Böger (1989) discussed the use of chloroacetamide herbicides like alachlor and metazachlor for controlling annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).

Radioligand Imaging

Dollé et al. (2008) reported on the synthesis of radioligands from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging the translocator protein with positron emission tomography (PET). These compounds, including derivatives of acetamide, demonstrate the importance of these structures in advanced imaging techniques (Dollé et al., 2008).

Photodynamic Therapy

Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives, including those related to acetamide structures, showed promising results for photodynamic therapy applications in cancer treatment. These derivatives exhibited good fluorescence properties and high singlet oxygen quantum yields, crucial for Type II photosensitizers used in treating cancer (Pişkin, Canpolat & Öztürk, 2020).

Hypoglycemic Activity

Nikaljea, Choudharia, and Une (2012) synthesized novel acetamide derivatives and evaluated their hypoglycemic activity. These derivatives showed significant activity, highlighting the potential for acetamide structures in developing new treatments for diabetes (Nikaljea, Choudharia & Une, 2012).

properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-15(21-12(2)18-11)10-16(19)17-8-7-13-5-4-6-14(9-13)20-3/h4-6,9H,7-8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHUQGDXQOZUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide

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